1,1'-BI(Cyclopropyl)-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

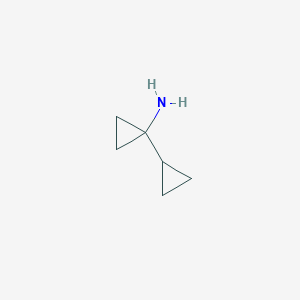

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6(3-4-6)5-1-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBJFZXDBBUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650965 | |

| Record name | [1,1'-Bi(cyclopropane)]-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882489-65-8 | |

| Record name | [1,1'-Bi(cyclopropane)]-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1'-Bi(cyclopropyl)-1-amine

Introduction

1,1'-Bi(cyclopropyl)-1-amine, a unique primary amine featuring a bicyclopropyl scaffold, is a compound of increasing interest within the realms of pharmaceutical and agrochemical research. Its rigid, three-dimensional structure imparts distinct conformational properties that are highly sought after in modern drug design and the development of novel bioactive molecules. The cyclopropyl moiety is a well-recognized bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and altered selectivity profiles of drug candidates. A thorough understanding of the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting available data but also by providing detailed, field-proven methodologies for the experimental determination of these properties. The causality behind experimental choices is elucidated to empower researchers in their laboratory endeavors.

Molecular Structure and Key Features

The structure of this compound is characterized by two cyclopropyl rings joined at a quaternary carbon, which is also bonded to an amino group. This arrangement results in a sterically hindered yet conformationally constrained molecule.

Caption: Molecular structure of this compound.

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are yet to be reported in the literature.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₁N | - |

| Molecular Weight | 97.16 g/mol | - |

| CAS Number | 102735-77-3 | - |

| Appearance | Colorless liquid (predicted) | General property of low molecular weight amines |

| Odor | Amine-like, fishy (predicted) | General property of low molecular weight amines |

| Boiling Point | 136.1 °C at 760 mmHg | [1] |

| Melting Point | Data not available | - |

| Density | 1.128 g/cm³ | [1] |

| Flash Point | 34.7 °C | [1] |

| Solubility | Data not available | - |

Experimental Protocols for Physical Property Determination

The following section details robust, self-validating protocols for the experimental determination of the key physical properties of this compound. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Melting Point Determination (for the Hydrochloride Salt)

Given that the free amine is a liquid at or near room temperature, determination of a sharp melting point is more practical for its solid salt derivative, such as the hydrochloride salt. The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, and it is a colorless powder.[2][3]

Methodology:

-

Sample Preparation: A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A preliminary rapid heating run is performed to determine an approximate melting range.

-

A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination. Using a fresh sample for the precise measurement is important as the initial melt may have undergone some decomposition.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of this compound is a critical parameter for its application in various solvent systems for reactions, purifications, and biological assays.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarity should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Procedure:

-

To a series of small, clean test tubes, add 1 mL of each selected solvent.

-

To each tube, add a small, measured amount of this compound (e.g., 10 µL) and vortex thoroughly.

-

Visually inspect for miscibility or the formation of a single phase.

-

If the amine dissolves, continue adding aliquots (e.g., 10 µL) until saturation is reached (persistent cloudiness or a second phase).

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively estimated.

-

For aqueous solubility, the pH of the resulting solution should be measured using a calibrated pH meter, as the basicity of the amine will influence its water solubility.

-

Causality: The "like dissolves like" principle is the guiding concept here. The polarity of this compound, with its nonpolar bicyclopropyl core and polar amino group, will dictate its solubility in different solvents. The basicity of the amine allows for its protonation in acidic aqueous solutions, forming a more polar and thus more water-soluble ammonium salt.

Spectral Data and Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex in the aliphatic region due to the overlapping signals of the cyclopropyl protons.

-

Expected Chemical Shifts (in CDCl₃):

-

-NH₂: A broad singlet, typically in the range of δ 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on concentration and solvent.

-

Cyclopropyl protons (-CH₂-): A series of complex multiplets in the upfield region, likely between δ 0.0 and 0.8 ppm. The diastereotopic nature of the methylene protons on each ring will lead to complex splitting patterns.

-

For the hydrochloride salt in D₂O, the reported ¹H NMR spectrum shows multiplets for the cyclopropyl protons in the regions of δ 1.30–1.26, 0.71–0.60, 0.60–0.55, 0.49–0.42, and 0.13–0.08 ppm.[2][3] The absence of the -NH₂ peak is expected due to exchange with the deuterium of the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

Quaternary Carbon (C-NH₂): This carbon is expected to be the most downfield of the sp³ carbons, likely in the range of δ 30-40 ppm.

-

Cyclopropyl Carbons (-CH₂-): These carbons will appear in the upfield region, typically between δ 0 and 20 ppm.

-

For a related compound, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate, the quaternary carbon appears at δ 34.1 ppm, and the cyclopropyl methylene carbons are observed at δ 11.9 and 2.6 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the primary amine functional group.

-

Expected Characteristic Absorptions:

-

N-H Stretch: Two characteristic medium-intensity bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[4]

-

N-H Bend (Scissoring): A medium to strong absorption is anticipated around 1590-1650 cm⁻¹.

-

C-N Stretch: A weak to medium absorption is expected in the range of 1020-1250 cm⁻¹.

-

C-H Stretch (Cyclopropyl): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on a cyclopropyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (97.16).

-

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of a cyclopropyl ring, leading to resonance-stabilized fragments.

-

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided detailed, scientifically grounded protocols for their experimental determination. While some key experimental data, particularly for the free amine's melting point, solubility, and complete spectral characterization, remain to be fully elucidated in publicly accessible literature, the information and methodologies presented herein offer a robust framework for researchers working with this important chemical entity. As the significance of bicyclopropyl scaffolds in medicinal and agricultural chemistry continues to grow, a comprehensive understanding of the physical properties of building blocks like this compound will be increasingly critical for the advancement of these fields.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064676, this compound. Retrieved from [Link]

- de Meijere, A., von Seebach, M., Zöllner, S., Kozhushkov, S. I., Belov, V. N., Boese, R., & Bläser, D. (2001). Symmetrical and Unsymmetrical Bicyclopropylidenes: A New Class of Bicyclic Alkenes. Chemistry – A European Journal, 7(19), 4021-4034.

-

Kulinkovich, O. G., de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1021–1025. [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Solubility. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Amines. Retrieved from [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: 1,1'-Bi(cyclopropyl)-1-amine

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the demand for novel molecular scaffolds is insatiable. Among these, derivatives of 1,1'-bicyclopropyl have emerged as privileged structures, bestowing unique conformational and metabolic properties upon biologically active agents. The cornerstone of this chemical family, 1,1'-bi(cyclopropyl)-1-amine, serves as a critical starting material for a multitude of patented compounds, from hepatitis C inhibitors to advanced pesticides.[1]

The synthetic accessibility of this amine has been a subject of significant process development, moving from lower-yielding protocols to scalable routes involving Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[1][2] However, the successful synthesis and quality control of such a crucial intermediate hinge entirely on rigorous analytical characterization. The identity, purity, and structural integrity of each batch must be unequivocally confirmed before its deployment in multi-step synthetic campaigns where failures can have monumental financial and temporal repercussions.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for researchers, process chemists, and quality control analysts who handle this molecule. Beyond merely presenting data, this document elucidates the causality behind the spectral features, grounding the interpretation in the fundamental principles of chemical structure and spectroscopic science. Every piece of data is a structural question answered; this guide teaches you how to interpret those answers.

Molecular Structure and Synthetic Context

A robust analytical discussion begins with a clear understanding of the molecule's genesis. The primary scalable route to this compound (or (1-cyclopropyl)cyclopropylamine) involves the synthesis of its N-Boc protected precursor, which is then deprotected to yield the target amine, often as a hydrochloride salt for stability and ease of handling.[1][2]

The workflow provides critical context for the analytical chemist: potential impurities may include the starting carboxylic acid, the N-Boc protected intermediate, or byproducts from the Curtius rearrangement. Spectroscopic analysis must therefore not only confirm the presence of the desired product but also rule out these process-related impurities.

Caption: Synthetic route to this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise topology of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the unique dicyclopropyl framework.

¹H NMR Spectroscopy: Deciphering the Cyclopropyl System

The proton NMR spectrum of this amine is characterized by highly shielded signals in the aliphatic region, a hallmark of the cyclopropyl rings. The protons on these rings are diastereotopic and exhibit complex spin-spin coupling, creating intricate multiplets.

While a complete spectrum for the free amine is not published, extensive data exists for its hydrochloride salt and its N-Boc protected precursor.[3][4] This data is directly translatable to the free amine, with expected upfield shifts for protons alpha and beta to the nitrogen upon removal of the electron-withdrawing proton or Boc group.

Table 1: ¹H NMR Data Summary

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Amine HCl (in D₂O) [4] | cPr-H (methine) | 1.30–1.26 | m |

| cPr-H (methylene) | 0.71–0.55 | m (AA'BB') | |

| cPr-H (methylene) | 0.49–0.08 | m (AA'BB') | |

| N-Boc Derivative (in CDCl₃) [3] | NH | 4.91 | br s |

| cPr-H (methine) | 1.30–1.20 | br m | |

| cPr-H (methylenes) | 0.64–0.31 | m | |

| cPr-H (methylenes) | 0.09–0.04 | m | |

| Predicted Free Amine (in CDCl₃) | NH₂ | ~1.1-1.5 | br s |

| cPr-H (methine) | ~1.1-1.2 | m | |

| cPr-H (methylenes) | ~0.4-0.6 | m | |

| cPr-H (methylenes) | ~0.1-0.3 | m |

Expert Interpretation:

-

High-Field Signals: The most striking feature is the presence of signals below 1.0 ppm. This is a classic indicator of cyclopropyl protons, which are heavily shielded by the ring current effects of the three-membered ring.

-

Signal Complexity: The four protons of each cyclopropyl methylene group are chemically non-equivalent (diastereotopic) and couple to each other and to the methine proton, resulting in complex, overlapping multiplets often described as AA'BB' systems. This complexity is a definitive fingerprint of the bicyclopropyl structure.

-

Amine Protons (NH₂): In the free amine, the two amine protons are expected to appear as a broad singlet. The chemical shift of this peak is highly dependent on concentration and solvent, but typically falls between 1.0 and 2.0 ppm for primary amines. This peak will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

-

Comparison to Precursors: The ¹H NMR data for the hydrochloride salt in D₂O shows the cyclopropyl protons at slightly downfield positions compared to the predicted free amine.[4] This is due to the electron-withdrawing effect of the -NH₃⁺ group. Similarly, the N-Boc derivative shows the cyclopropyl methine proton at 1.20-1.30 ppm, which is also downfield from the expected position in the free amine due to the carbamate's influence.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The spectrum for the N-Boc protected precursor is particularly informative for predicting the shifts in the free amine.[3][4]

Table 2: ¹³C NMR Data Summary

| Compound | Carbon Assignment | Chemical Shift (δ) ppm |

| N-Boc Derivative (in CDCl₃) [3] | Quaternary C (C-NH) | 34.1 |

| cPr-CH | 15.6 | |

| cPr-CH₂ | 11.9 | |

| cPr-CH₂ | 2.6 | |

| Predicted Free Amine (in CDCl₃) | Quaternary C (C-NH₂) | ~35-38 |

| cPr-CH | ~16-18 | |

| cPr-CH₂ (proximal) | ~12-14 | |

| cPr-CH₂ (distal) | ~3-5 |

Expert Interpretation:

-

Quaternary Carbon: The carbon atom to which the amine is attached is quaternary and appears at a relatively downfield position (~35-38 ppm) compared to the other cyclopropyl carbons. Its chemical shift is sensitive to the substituent on the nitrogen.

-

High-Field Carbons: Similar to the proton spectrum, the carbon signals for the cyclopropyl rings are found at very high field (< 20 ppm). The methine carbon appears around 16-18 ppm, while the methylene carbons are even more shielded, appearing as low as 3-5 ppm. This extreme shielding is highly characteristic of the cyclopropane skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable choice for its ability to dissolve the amine and its clean spectral window.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Obtain at least 16 scans for good signal-to-noise.

-

To confirm the NH₂ peak, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The NH₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, especially for the quaternary carbon.

-

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key features are the N-H stretches of the primary amine and the C-H stretches of the cyclopropyl rings.

Table 3: Key IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium, Sharp | A characteristic doublet for primary amines.[5] |

| C-H Stretch (Cyclopropyl) | ~3080, ~3000 | Medium-Weak | Stretching of C-H bonds on a three-membered ring. |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium | Can sometimes be obscured by other peaks. |

| C-N Stretch | 1000 - 1250 | Medium | Appears in the fingerprint region. |

Expert Interpretation:

-

The Primary Amine Doublet: The most diagnostic feature in the IR spectrum is the presence of two sharp bands in the 3300-3500 cm⁻¹ region.[5] This doublet arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine (-NH₂) group. Its presence is strong evidence for this functional group.

-

Cyclopropyl C-H Stretches: The C-H stretching vibrations for hydrogens attached to a cyclopropyl ring typically appear at wavenumbers slightly higher than 3000 cm⁻¹, a region also occupied by alkene C-H stretches. The presence of peaks around 3080 cm⁻¹ is indicative of the strained ring system.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates should be collected first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique for volatile small molecules like this amine.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Comments |

| 97 | [M]⁺ | Molecular Ion (C₆H₁₁N⁺) |

| 96 | [M-H]⁺ | Loss of a hydrogen atom. |

| 82 | [M-NH]⁺ or [M-CH₃]⁺ | Alpha-cleavage is complex for this structure. |

| 70 | [C₄H₄N]⁺ | Cleavage of one cyclopropyl ring. |

| 56 | [C₃H₄N]⁺ | Base peak, likely from cleavage yielding a stable iminium ion. |

Expert Interpretation:

The molecular formula of this compound is C₆H₁₁N, giving it a nominal molecular weight of 97 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 97 should be observable, though it may be of low intensity due to the facile fragmentation of amines.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. In this unique bicyclopropyl system, the "alpha" carbon is the quaternary carbon. Cleavage would involve breaking one of the cyclopropyl rings, leading to a resonance-stabilized iminium cation. The most likely major fragmentation would involve the loss of a C₃H₅ radical (a cyclopropyl radical), leading to a fragment at m/z 56. This fragment, [C₃H₄N]⁺, is predicted to be the base peak.

-

Comparison to Cyclopropylamine: The mass spectrum of the simpler cyclopropylamine shows a base peak at m/z 56, corresponding to the loss of a hydrogen atom followed by ring opening and rearrangement, or direct cleavage.[7] This supports the prediction of a stable fragment at m/z 56 for the title compound.

Caption: Predicted primary fragmentation in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or by direct insertion probe if the sample is sufficiently pure and volatile. For GC-MS, a dilute solution in a volatile solvent like dichloromethane is prepared.

-

Ionization: Utilize a standard electron ionization source operating at 70 eV.[8] This standard energy allows for reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 35 to 200.

-

Data Acquisition: Acquire the mass spectrum, ensuring the detector is not saturated by the most abundant ions.

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of this compound is a clear demonstration of synergistic analytical chemistry. No single technique provides the complete picture, but together, they create a self-validating system. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity, particularly the unique high-field signals of the bicyclopropyl moiety. FT-IR provides rapid and unambiguous confirmation of the primary amine functional group via its characteristic N-H stretching doublet. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure.

For the researcher or drug development professional, adherence to these multi-faceted analytical protocols is not merely a procedural formality; it is the bedrock of scientific integrity. It ensures that the molecular building blocks used in the synthesis of next-generation therapeutics and agrochemicals are of the highest purity and correct identity, thereby safeguarding the integrity of the entire research and development pipeline.

References

-

de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1014–1020. [Link]

-

ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

National Institute of Standards and Technology. (n.d.). 1,1'-Bicyclopropyl. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Beilstein Journals. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 21, 2026, from [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved January 21, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... Retrieved January 21, 2026, from [Link]

Sources

- 1. Simple protocol for NMR analysis of the enantiomeric purity of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1'-Bi(cyclopropyl)-1-amine

This guide provides a detailed exploration of the molecular architecture and conformational dynamics of 1,1'-bi(cyclopropyl)-1-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with experimental evidence to offer a comprehensive understanding of this unique structural motif. We will delve into its synthesis, the stereoelectronic factors governing its three-dimensional shape, and the advanced analytical techniques required for its characterization.

Introduction: The Significance of the Bicyclopropyl Moiety

The this compound scaffold has emerged as a valuable building block in modern chemistry. Its incorporation into molecular design is driven by the unique properties of the cyclopropyl group, which acts as a versatile modulator of physicochemical and pharmacological profiles.[1] Unlike simple alkyl groups, the strained C-C bonds of a cyclopropyl ring impart partial double-bond character, leading to a complex electronic signature: it can act as an inductive electron-withdrawing group while also being a potent resonance electron-donating group.[1] This duality, combined with the rigid and defined three-dimensional structure of the bicyclopropyl unit, provides a powerful tool for optimizing drug candidates' potency, selectivity, and metabolic stability. Understanding the molecule's preferred conformation is therefore not an academic exercise, but a critical prerequisite for rational drug design.

PART 1: Synthesis and Spectroscopic Characterization

The practical utility of any chemical scaffold is predicated on its accessibility. A robust and scalable synthetic route is paramount. The hydrochloride salt of this compound can be reliably prepared in high yield via a multi-step sequence starting from commercially available materials.

Experimental Protocol: Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride[2]

This procedure follows a Curtius degradation pathway, which has proven more scalable and reproducible than previous methods.

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid

-

To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C, add a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for an additional 25 minutes.

-

Add an excess of crushed dry ice in portions, ensuring the temperature does not exceed -70 °C.

-

Allow the reaction mixture to slowly warm to ambient temperature over approximately 2 hours.

-

Perform an aqueous workup to isolate the crude 1-cyclopropylcyclopropanecarboxylic acid.

Step 2: Curtius Degradation to N-Boc-protected Amine

-

The carboxylic acid from the previous step is subjected to a Curtius degradation using the Weinstock protocol with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol.

-

This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate and is subsequently trapped by tert-butanol to yield the N-Boc-protected (1-cyclopropyl)cyclopropylamine. This protocol is advantageous as it avoids the isolation of potentially hazardous azide intermediates.

Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride

-

Add a solution of the N-Boc-protected amine (84.0 g, 425.8 mmol) in diethyl ether (100 mL) to a ~5.0 N HCl solution in diethyl ether (700 mL) at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then at ambient temperature for 20 hours.

-

The resulting precipitate is filtered, washed with diethyl ether (200 mL), and dried in a vacuum desiccator over P₄O₁₀ to yield the target hydrochloride salt as a colorless powder (49.7 g, 87% yield).

Caption: Synthetic route to this compound HCl.

Spectroscopic Identity

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the upfield region (typically 0.2-1.0 ppm) corresponding to the diastereotopic methylene protons of the two cyclopropyl rings.[2][3] The methine proton adjacent to the nitrogen would be deshielded. In the hydrochloride salt, the -NH₃⁺ protons would appear as a broad singlet further downfield.[2]

-

¹³C NMR: The spectrum will be characterized by signals for the methylene carbons of the rings at high field and a signal for the quaternary carbon (C1) bonded to the nitrogen atom.

PART 2: The Conformational Landscape

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the critical conformational variable is the rotation around the central C1-C1' single bond.

Principal Conformers and Rotational Barriers

Rotation around the central C-C bond gives rise to a continuum of conformations, but these can be described by three principal energy states defined by the dihedral angle (τ) between the planes of the two cyclopropyl rings.

-

syn (or eclipsed): τ = 0°

-

gauche (or skewed): τ ≈ 60-90°

-

anti (or trans): τ = 180°

Evidence from Analogous Systems: The Predominance of the Gauche Conformer

Computational and experimental studies on related bicyclopropyl and dicyclopropyl systems consistently show a distinct preference for a non-planar, gauche conformation. This preference is a departure from simpler acyclic alkanes where steric factors often favor an anti arrangement.

| Compound | Method | Key Finding | Reference |

| Bicyclopropyl | Molecular Mechanics (MM3) | Good agreement with experimental values, analysis of structures and conformations. | [6] |

| Dicyclopropylacetylene | Gas Electron Diffraction (GED) & Ab Initio | The most stable conformer is gauche, with a dihedral angle of 91.7°. | [7] |

| 2-Cyclopropylpropene | Gas Electron Diffraction (GED) | The major conformer (93.5%) in the gas phase is gauche. | [8] |

| 1,1-Dicyclopropylethylene | Ab Initio SCF | The most stable conformation is gauche, with internal rotation angles of 64°. | [9] |

Causality: The preference for the gauche conformation is not driven by simple steric avoidance. Instead, it is a consequence of the unique electronic structure of the cyclopropyl ring. The Walsh orbitals, which describe the bonding in the strained ring, have significant π-character. A gauche orientation allows for favorable hyperconjugative interactions between the filled orbitals of one ring and the unoccupied orbitals of the other, providing a stabilizing electronic effect that outweighs the potential for increased steric clash compared to the anti form.

Caption: Predicted rotational energy profile for this compound.

PART 3: Methodologies for Structural Elucidation

A multi-faceted approach combining computational modeling and experimental verification is essential for authoritatively defining the structure of this compound.

Computational Chemistry Workflow

Computational methods are indispensable for mapping the potential energy surface and identifying low-energy conformers.[10] Density Functional Theory (DFT) is a powerful tool for this purpose.

Protocol for Conformational Search:

-

Initial Structure Generation: Build the this compound molecule in a molecular modeling program.

-

Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the C1-C1' dihedral angle (e.g., in 10° increments from 0° to 360°). At each step, the geometry is optimized while the dihedral angle is constrained.

-

Identification of Minima: Identify the energy minima from the scan, corresponding to stable conformers (e.g., gauche) and transition states (e.g., syn, anti).

-

Full Optimization and Frequency Calculation: Perform unconstrained geometry optimizations on the identified minima and transition states using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[11] A frequency calculation is then run to confirm that minima have zero imaginary frequencies and transition states have exactly one.

-

Energy Analysis: Calculate the relative electronic energies to determine the global minimum and the rotational barriers.

Caption: Workflow for computational conformational analysis.

Gas Electron Diffraction (GED)

GED is the definitive experimental technique for determining the precise geometry of molecules in the gas phase, free from crystal packing or solvent effects.[12][13] It works by scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. This pattern contains information about all internuclear distances within the molecule. For a molecule like this compound, GED can directly measure the average C1-C1' bond length and, crucially, determine the dihedral angle of the most abundant conformer in the gas-phase equilibrium.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR provides structural confirmation, advanced techniques can probe conformational dynamics. Variable-Temperature (VT) NMR can be used to study the rates of interconversion between conformers. If the rotational barrier is high enough, cooling the sample may "freeze out" the individual conformers on the NMR timescale, allowing for their separate observation and characterization. Even if the conformers cannot be resolved, line-shape analysis can be used to calculate the activation energy for rotation.

PART 4: Implications for Drug Development

The defined, non-planar gauche conformation of this compound has profound implications for its use in medicinal chemistry.

-

Structural Rigidity and Pre-organization: The molecule does not exist as a freely rotating, "floppy" entity. Its preference for a gauche state means it presents a well-defined three-dimensional shape to a biological target. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

-

Vectorial Exit Points: The two cyclopropyl rings and the amine substituent act as rigid scaffolds from which other functional groups can be projected into specific vectors in space. This allows for precise probing of binding pockets in enzymes and receptors.

-

Modulation of Physicochemical Properties: The cyclopropyl groups are known to enhance metabolic stability by protecting adjacent positions from enzymatic oxidation. They also increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved clinical success rates for drug candidates.

Conclusion

This compound is a molecule of significant interest, characterized by a complex interplay of steric and electronic factors that govern its structure. Overwhelming evidence from analogous systems, supported by computational theory, indicates a strong preference for a gauche conformation around the central C1-C1' bond. This defined, rigid, and three-dimensional architecture is a direct result of the unique electronic properties of the cyclopropyl ring. A comprehensive understanding of this conformational landscape, achieved through a combination of robust synthesis, computational modeling, and advanced spectroscopic techniques like Gas Electron Diffraction, is critical for harnessing the full potential of this scaffold in the design of next-generation therapeutics.

References

- Unraveling the Electronic Influence of the Cyclopropyl Group: A Comput

-

Mastryukov, V. S., Chen, K., Yang, L. R., & Allinger, N. L. (1993). Molecular mechanics calculations (MM3) on bicycloalkyl hydrocarbons. Journal of Molecular Structure: THEOCHEM, 280(2–3), 199–204. [Link]

- Is Dicyclopropylacetylene Freely Rotating - A Combined Ab-Initio and Gas-Phase Electron-Diffraction Investigation of the Molecular-Structure and Conform

-

Bicyclopropyl. PubChem. [Link]

-

Konaka, S., Suga, H., & Kimura, M. (1983). Molecular structur of 2-cyclopropylpropene as determined by gas electron diffraction. Journal of Molecular Structure, 98(1–2), 133–139. [Link]

-

Durig, J. R., & Little, T. S. (1982). Conformational barriers to internal rotation and vibrational assignment of cyclopropylcarbonyl fluoride. The Journal of Chemical Physics, 76(8), 3849-3856. [Link]

-

Takeshita, K. (1985). The conformation of 2-cyclopropylpropene and 1,1-dicyclopropyl ethylene by means of ab initio SCF calculations. Journal of Molecular Structure: THEOCHEM, 133, 161–168. [Link]

-

Favini, G., Sottocornola, M., & Todeschini, R. (1982). Conformation of bicyclo[n.1.0] derivatives. Journal of Molecular Structure, 90, 165–176. [Link]

-

Gas electron diffraction. Wikipedia. [Link]

- Gas electron diffraction. Grokipedia.

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

- Comput

-

Trætteberg, M., Almenningen, A., Schrumpf, G., & Martin, S. (1988). Molecular structure and conformational equilibrium of trans-1,2-divinylcyclopropane studied by gas phase electron diffraction. Journal of Molecular Structure, 189(3–4), 345–356. [Link]

-

Song Yu, Ciro Romano, David Procter, Nikolas Kaltsoyannis. Computational Study of SmI2‑Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. University of Manchester Research Explorer. [Link]

-

Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. ResearchGate. [Link]

-

Shafir, A., Power, M. P., Whitener, G. D., & Arnold, J. (2000). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. Organometallics, 19(19), 3978–3982. [Link]

-

de Meijere, A., Kozhushkov, S. I., Yufit, D. S., & Griesinger, A. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1344–1349. [Link]

-

Chen, C. H., & Chen, S. H. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). [Link]

-

H-1 NMR spectrum of propylamine. Doc Brown's Chemistry. [Link]

- Chen, C. H., & Chen, S. H. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Biomedical Research.

-

H-1 NMR spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

-

Sebbar, N., Bozzelli, J. W., & Bockhorn, H. (2002). Structures, Rotational Barriers, Thermochemical Properties, and Additivity Groups for 2-Propanol, 2-Chloro-2-propanol and the Corresponding Alkoxy and Hydroxyalkyl Radicals. The Journal of Physical Chemistry A, 106(43), 10343-10354. [Link]

-

Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane. YouTube. [Link]

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

Shafir, A., Power, M. P., Whitener, G. D., & Arnold, J. (2000). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. UC Berkeley. [Link]

-

G. L. A. R. L. R. M. M. S. (2018). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. comporgchem.com [comporgchem.com]

- 6. Sci-Hub. Molecular mechanics calculations (MM3) on bicycloalkyl hydrocarbons / Journal of Molecular Structure: THEOCHEM, 1993 [sci-hub.sg]

- 7. aminer.org [aminer.org]

- 8. Sci-Hub. Molecular structur of 2-cyclopropylpropene as determined by gas electron diffraction / Journal of Molecular Structure, 1983 [sci-hub.ru]

- 9. Sci-Hub. The conformation of 2-cyclopropylpropene and 1,1-dicyclopropyl ethylene by means of ab initio SCF calculations / Journal of Molecular Structure: THEOCHEM, 1985 [sci-hub.sg]

- 10. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]

- 11. Sci-Hub. Structures, Rotational Barriers, Thermochemical Properties, and Additivity Groups for 2-Propanol, 2-Chloro-2-propanol and the Corresponding Alkoxy and Hydroxyalkyl Radicals / The Journal of Physical Chemistry A, 2002 [sci-hub.ru]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Sci-Hub. Molecular structure and conformational equilibrium of trans-1,2-divinylcyclopropane studied by gas phase electron diffraction / Journal of Molecular Structure, 1988 [sci-hub.ru]

Synthesis of 1,1'-Bi(cyclopropyl)-1-amine: An In-depth Technical Guide

Introduction: The Significance of the Bicyclopropyl Amine Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and pseudo-unsaturated character impart favorable conformational rigidity, metabolic stability, and can significantly enhance binding affinity to biological targets.[1][2][3] The 1,1'-bi(cyclopropyl)-1-amine scaffold, a molecule featuring two cyclopropane rings attached to a single amino group, represents a compelling building block for the synthesis of novel therapeutic agents and agrochemicals. Its three-dimensional architecture offers a distinct exit vector for further functionalization, making it a desirable intermediate for creating structurally diverse compound libraries. This guide provides a comprehensive overview of the synthetic strategies for accessing this important amine, with a focus on practical, scalable methodologies suitable for research and development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents unique challenges due to the steric hindrance around the quaternary carbon and the potential for ring-opening reactions under harsh conditions. Two primary retrosynthetic disconnections have been explored: the formation of the C-N bond from a pre-formed bicyclopropyl skeleton, and the construction of the second cyclopropyl ring onto a cyclopropylamine precursor. This guide will focus on the most robust and scalable method reported to date, which falls under the first category: the Curtius rearrangement of 1,1'-bi(cyclopropyl)-1-carboxylic acid. A less efficient, alternative route will also be briefly discussed to provide a comprehensive overview.

Primary Synthetic Route: Curtius Rearrangement of 1,1'-Bi(cyclopropyl)-1-carboxylic Acid

The Curtius rearrangement provides a reliable and scalable pathway to this compound from the corresponding carboxylic acid.[4][5][6] This method involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, with subsequent hydrolysis to the desired primary amine.[7][8][9]

Reaction Workflow

Caption: Workflow for the synthesis of this compound via Curtius rearrangement.

Mechanistic Insights

The key step in the Curtius rearrangement is the concerted migration of the alkyl group and the loss of nitrogen gas from the acyl azide to form the isocyanate.[8] This concerted mechanism ensures the retention of configuration of the migrating group. The subsequent hydrolysis of the isocyanate proceeds through a carbamic acid intermediate, which readily decarboxylates to yield the primary amine.[10][11]

Caption: Mechanism of the Curtius rearrangement for amine synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4]

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid

-

To a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous diethyl ether at -78 °C, add a solution of t-BuLi in pentane dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add an excess of dry ice to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and acidify with HCl.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO4, and concentrate under reduced pressure to yield the carboxylic acid.

Step 2: Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (N-Boc protected amine)

-

To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone, add triethylamine at -5 °C.

-

Add ethyl chloroformate dropwise at the same temperature and stir for 2 hours.

-

Add a solution of sodium azide in water and stir for 1.5 hours.

-

Extract the mixture with toluene and dry the organic layer.

-

Heat the toluene solution to reflux to induce the Curtius rearrangement to the isocyanate.

-

Add tert-butanol to the reaction mixture and continue to reflux to form the N-Boc protected amine.

-

Purify the product by column chromatography.

Step 3: Deprotection to this compound Hydrochloride

-

Dissolve the N-Boc protected amine in diethyl ether.

-

Add a solution of HCl in diethyl ether at 0 °C.

-

Stir the mixture at 0 °C for 4 hours and then at room temperature for 20 hours.

-

Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the final product.[4]

Alternative Synthetic Route: From Cyclopropyl Cyanide

An alternative, though less efficient, approach to this compound involves the reductive cyclopropanation of cyclopropyl cyanide.[4] This method, based on the Szymoniak–Kulinkovich reaction, has been reported to give low yields and impure products, necessitating extensive purification.[4] Due to its limited scalability and poor reproducibility, this route is generally not preferred for large-scale synthesis.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not extensively published, some properties can be inferred from its structure and data for similar compounds.

| Property | Value | Source |

| Molecular Formula | C6H11N | [12] |

| Molecular Weight | 97.16 g/mol | [12] |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Boiling Point | Not reported | - |

| 1H NMR (as hydrochloride) | Complex multiplets in the cyclopropyl region | [4] |

| 13C NMR (as hydrochloride) | Signals corresponding to the cyclopropyl carbons and the quaternary carbon | [4] |

Note: The NMR data is for the hydrochloride salt and may differ slightly for the free amine.

Applications in Drug Development

The this compound scaffold is of significant interest in the pharmaceutical and agrochemical industries.[4] The unique steric and electronic properties of the bicyclopropyl group can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[1][2] Derivatives of this amine have been explored for various applications, including as antiviral agents for the treatment of hepatitis C and as pesticides.[4]

Conclusion

The synthesis of this compound is most effectively and scalably achieved through a Curtius rearrangement of the corresponding carboxylic acid. This method provides good yields and a high-purity product, making it the preferred route for researchers and drug development professionals. The resulting amine is a valuable building block for the creation of novel molecules with potential applications in medicine and agriculture. Further research into the derivatization of this unique scaffold is likely to yield new and valuable chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2011, 7, 1338-1342. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

-

ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

ResearchGate. Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives | Request PDF. [Link]

-

PubMed Central. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]

-

University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

-

PHARMD GURU. HOFMANN REARRANGEMENT. [Link]

-

Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

chemeurope.com. Hofmann rearrangement. [Link]

-

Slideshare. Hofman rearrangement | PPTX. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

PubChem. (1,1'-Bi(cyclopentane))-1-amine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PubMed Central. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Cheméo. 1,1'-Bicyclopropyl (CAS 5685-46-1) - Chemical & Physical Properties. [Link]

-

Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]

-

PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.

-

NIST. 1,1'-Bicyclopropyl. [Link]

-

Organic Chemistry Portal. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

-

NIST. 1,1'-Bicyclopropyl. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem. Bicyclopropyl. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pharmdguru.com [pharmdguru.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | C6H11N | CID 28064676 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1'-Bi(cyclopropyl)-1-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Rise of Strained Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various strategies to escape the confines of "flat" aromatic structures, the incorporation of strained ring systems has emerged as a powerful approach to imbue molecules with unique three-dimensional topologies and improved pharmacokinetic profiles. The cyclopropyl group, in particular, has garnered significant attention for its ability to act as a "bioisostere" for various functional groups, modulate metabolic stability, and enforce specific conformations.[1] This guide focuses on a particularly intriguing building block: 1,1'-Bi(cyclopropyl)-1-amine (CAS Number: 882489-65-8), a molecule that combines the unique features of the cyclopropane ring with a reactive amino functionality, positioning it as a valuable intermediate for the synthesis of next-generation therapeutics.

This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore a robust and scalable synthetic route, and discuss its potential applications in medicinal chemistry, all while grounding the discussion in established scientific principles and field-proven insights.

Physicochemical Properties and Structural Attributes

This compound is a fascinating molecule from a structural standpoint. The spirocyclic arrangement of the two cyclopropane rings creates a rigid, three-dimensional scaffold. The amine group, positioned at a quaternary carbon, provides a key functional handle for further chemical modifications.

| Property | Value | Source |

| CAS Number | 882489-65-8 | [2] |

| Molecular Formula | C₆H₁₁N | [3] |

| Molecular Weight | 97.16 g/mol | [2] |

| Boiling Point | 136.1±8.0 °C (Predicted) | ChemicalBook |

| SMILES | C1CC1C2(CC2)N | [2] |

The high degree of saturation and the compact nature of the bicyclopropyl system contribute to a low molecular weight and a favorable lipophilicity profile, which are often desirable characteristics in drug candidates. The strained nature of the cyclopropane rings can also influence the reactivity of the adjacent amine group and the overall conformational preferences of molecules derived from this scaffold.

Synthesis of this compound: A Scalable and Efficient Protocol

The accessibility of a chemical building block in sufficient quantities is a critical factor in its adoption for drug discovery programs. While several synthetic approaches to cyclopropylamines exist, a particularly efficient and scalable synthesis of this compound hydrochloride has been reported, proceeding via a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[4][5] This method is advantageous as it avoids the use of hazardous reagents and provides the target compound in good overall yield.

Experimental Protocol: Two-Step Synthesis from 1-Bromo-1-cyclopropylcyclopropane

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid

This step involves the carboxylation of a Grignard reagent derived from 1-bromo-1-cyclopropylcyclopropane.

-

Reagents and Equipment:

-

1-Bromo-1-cyclopropylcyclopropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

An appropriate reaction vessel with a reflux condenser and a dropping funnel

-

Standard workup and purification apparatus

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Prepare a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

Cool the reaction mixture in an ice bath and carefully add crushed dry ice in portions.

-

Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclopropylcyclopropanecarboxylic acid.

-

Step 2: Curtius Rearrangement to this compound Hydrochloride

This step transforms the carboxylic acid into the corresponding amine via an isocyanate intermediate.

-

Reagents and Equipment:

-

1-Cyclopropylcyclopropanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

tert-Butanol

-

Anhydrous toluene

-

Hydrochloric acid solution in diethyl ether

-

Standard reaction and purification glassware

-

-

Procedure:

-

To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous toluene, add triethylamine and tert-butanol.

-

Add diphenylphosphoryl azide (DPPA) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and perform an aqueous workup to isolate the N-Boc protected amine.

-

Dissolve the crude N-Boc protected amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.[4][5]

-

Causality Behind Experimental Choices

The choice of the Curtius rearrangement is deliberate. It is a reliable method for converting carboxylic acids to amines with retention of the stereochemistry of the migrating group. The use of DPPA is a safer alternative to other azide sources. The formation of the N-Boc protected intermediate allows for straightforward purification and handling, and the final deprotection with ethereal HCl provides the stable hydrochloride salt in high purity.

Caption: Synthetic workflow for this compound HCl.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural and electronic properties of the bicyclopropyl motif make this compound a highly attractive building block for medicinal chemistry. The incorporation of this scaffold can lead to improvements in several key drug-like properties:

-

Metabolic Stability: The cyclopropyl groups are generally more resistant to metabolic degradation compared to alkyl chains or aromatic rings, which can lead to an improved pharmacokinetic profile.

-

Potency and Selectivity: The rigid, three-dimensional nature of the scaffold can help to pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.

-

Novelty and Patentability: The use of such a unique scaffold can provide access to novel chemical space, leading to new intellectual property.

While specific drug candidates containing the this compound core are not extensively disclosed in the public domain, its derivatives have been cited in patents for the treatment of a range of diseases, including hepatitis C and infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests its utility in the design of antiviral and antibacterial agents.

Conceptual Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program targeting a hypothetical kinase.

Caption: Conceptual drug discovery workflow utilizing the title compound.

Conclusion and Future Outlook

This compound represents a prime example of how the exploration of novel chemical scaffolds can drive innovation in drug discovery. Its unique three-dimensional structure, coupled with its synthetic accessibility, makes it a valuable tool for medicinal chemists seeking to develop new therapeutics with improved properties. As the demand for novel drug candidates continues to grow, the strategic incorporation of strained ring systems like the bicyclopropyl motif will undoubtedly play an increasingly important role in the design of the medicines of the future. The continued exploration of the chemical space around this privileged scaffold is likely to yield exciting new discoveries in the years to come.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved from [Link]

-

amine suppliers USA. (n.d.). go-online. Retrieved from [Link]

-

Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. (2025). Request PDF. Retrieved from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Retrieved from [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). Current Medicinal Chemistry, 27(32), 5434-5464. Retrieved from [Link]

-

Synthesis and characterization of bi(metallacycloprop-1-ene) complexes. (2022). Chemical Science, 14(1), 96-102. Retrieved from [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.

-

Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024). MPG.PuRe. Retrieved from [Link]

Sources

- 1. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 882489-65-8|[1,1'-Bi(cyclopropan)]-1-amine|BLD Pharm [bldpharm.com]

- 3. This compound | C6H11N | CID 28064676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foreword: Embracing Structural Rigidity and Three-Dimensionality in Modern Drug Design

An In-Depth Technical Guide to 1,1'-Bi(cyclopropyl)-1-amine Derivatives and Analogues for Drug Discovery Professionals

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional, often flat, confines of aromatic systems. In this context, strained carbocyclic scaffolds have emerged as powerful tools to imbue drug candidates with unique three-dimensional (3D) topologies, leading to improved potency, selectivity, and pharmacokinetic profiles. Among these, the this compound core represents a fascinating and underexplored motif. This guide offers a senior application scientist's perspective on the synthesis, derivatization, and strategic application of this scaffold, moving from foundational chemistry to the nuanced logic of analogue design and structure-activity relationship (SAR) analysis.

Part 1: The this compound Core: A Privileged Scaffold

The this compound scaffold is characterized by two directly connected cyclopropane rings, with an amine functionality at one of the junction carbons. This arrangement confers a high degree of rigidity and a well-defined spatial arrangement of substituents. The inherent strain of the cyclopropane rings (approximately 27.5 kcal/mol per ring) and the π-character of their C-C bonds create a unique electronic environment that can favorably influence interactions with biological targets.[1][2]

The introduction of this motif into a drug candidate can address several common challenges in drug discovery:

-

Enhanced Potency and Selectivity: The rigid structure restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a target protein and thus higher affinity.[2] The precise vectoral projection of substituents from the core can also enhance selectivity for the desired target over off-targets.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains.[1] This can reduce metabolic clearance and improve the pharmacokinetic profile of a drug candidate.

-

Increased Brain Permeability: The compact, lipophilic nature of the bicyclopropyl group can, in some cases, enhance permeability across the blood-brain barrier, a critical factor for central nervous system (CNS) targets.[2]

-

Novel Intellectual Property: The relative novelty of the this compound scaffold provides opportunities for generating new intellectual property in crowded therapeutic areas.

Part 2: Synthesis of the Core Scaffold and its Derivatives

The successful application of any chemical scaffold hinges on the accessibility of the core structure and the feasibility of its derivatization. This section details robust synthetic strategies for preparing the this compound core and outlines key methods for its subsequent functionalization.

Scalable Synthesis of the Parent Amine

A reliable, large-scale synthesis of the core amine is paramount for any drug discovery program. While several methods exist for the synthesis of cyclopropylamines, such as the Szymoniak–Kulinkovich reductive cyclopropanation of nitriles, these can suffer from poor yields and scalability issues.[3][4] A more robust and scalable approach involves a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[3][5]

This multi-step synthesis is advantageous due to its reproducible nature and the commercial availability of the starting materials. It avoids costly reagents and challenging chromatographic purifications of the final amine salt, making it suitable for producing gram- to kilogram-scale quantities of the key building block.[5]

Below is a logical workflow for this synthesis, followed by a detailed experimental protocol.

Caption: Synthetic workflow for the scalable production of the this compound core.

Detailed Experimental Protocol: Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride[5]

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid (from 1-Bromo-1-cyclopropylcyclopropane)

-

To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C, add a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for an additional 25 minutes.

-

Add an excess of crushed dry ice in several portions, ensuring the temperature does not exceed -70 °C.

-

Allow the mixture to slowly warm to room temperature over 2 hours.

-

Quench the reaction with water (1 L) and separate the aqueous layer.

-

Wash the organic layer with water (2 x 500 mL).

-

Combine the aqueous layers and acidify to pH 1 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3 x 500 mL).

-

Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

Step 2: Curtius Degradation to tert-Butyl 1-(Cyclopropyl)cyclopropylcarbamate

-

To a solution of the crude carboxylic acid from the previous step (approx. 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 753.0 mmol) dropwise at -5 °C.

-

Stir for 15 minutes at this temperature, then add ethyl chloroformate (103.7 g, 956.0 mmol) over 30 minutes, maintaining the temperature at -5 °C.

-

Stir the resulting mixture for an additional 2 hours at -5 °C.

-

Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over 1.5 hours.

-

Stir the mixture for 1 hour, then add water (1 L) and extract with diethyl ether (3 x 500 mL).

-

Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Dissolve the residue in anhydrous toluene (1.5 L) and heat to reflux for 3 hours.

-

Cool the solution and add tert-butanol (400 mL). Continue to reflux for 20 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude N-Boc protected amine.

Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride

-

Dissolve the crude carbamate from the previous step (approx. 425.8 mmol) in diethyl ether (100 mL) and add it in one portion to a ~5.0 N HCl solution in diethyl ether (700 mL) at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 20 hours.

-

Collect the resulting precipitate by filtration, wash with diethyl ether (200 mL), and dry in a vacuum desiccator over P4O10 to yield the final product as a colorless powder.

Synthesis of Analogues and Derivatives

With the core amine in hand, a multitude of analogues can be generated to explore the chemical space around the scaffold. Standard N-functionalization reactions are generally applicable.

Caption: Common derivatization strategies for the this compound core.

Representative Protocol: N-Benzoylation

-

Dissolve (1-cyclopropyl)cyclopropylamine hydrochloride (1.0 eq) in dichloromethane.

-

Add a suitable base, such as triethylamine (2.2 eq), and cool the mixture to 0 °C.

-

Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the N-benzoyl derivative.

Part 3: Structure-Activity Relationship (SAR) and Analogue Design